![molecular formula C13H15N3O3 B1417292 5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094373-33-7](/img/structure/B1417292.png)
5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
説明
The compound “5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
科学的研究の応用
Synthesis and Characterization
Synthesis Methods : 5-Methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has been synthesized using various methods. Liu et al. (2015) outlined a new method for synthesizing triazole derivatives, emphasizing the easy availability of starting materials and good overall yield. This methodology contributes to the efficient production of such triazole compounds (Da’an Liu et al., 2015).
Structural Analysis : The structure of similar triazole compounds has been analyzed using techniques like X-ray diffraction and quantum-chemical calculations. For instance, Shtabova et al. (2005) determined the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, providing insights into the structural properties of related triazole derivatives (O. V. Shtabova et al., 2005).
Biological and Chemical Properties
Antibacterial Activity : Some triazole derivatives exhibit antibacterial properties. For example, Iradyan et al. (2014) reported on the synthesis and antibacterial activity of 5-thiomethylfuran-2-carboxylic acid derivatives, indicating the potential use of similar triazole compounds in antibacterial applications (M. Iradyan et al., 2014).
Chemical Transformations : Triazole compounds have been involved in various chemical transformations. Albert and Taguchi (1973) explored the synthesis of 4-aminotriazole-5-carbaldehydes from triazole carboxylic acids, highlighting the versatility of these compounds in chemical reactions (A. Albert & H. Taguchi, 1973).
Luminescence and Coordination Chemistry : Zhao et al. (2014) studied the synthesis, characterization, and luminescence of metal complexes with triazole derivatives. This research shows the potential use of these compounds in coordination chemistry and material science (Hong Zhao et al., 2014).
Pharmaceutical Applications
Drug Synthesis : Triazole derivatives have been used in the synthesis of various drugs. Nagaraj et al. (2018) synthesized novel compounds from triazole carboxylic acid, indicating its utility in drug development (A. Nagaraj et al., 2018).
Antimicrobial Activity : Holla et al. (2005) reported the synthesis and antimicrobial activity of substituted 1,2,3-triazoles, highlighting the potential of triazole derivatives in developing antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
特性
IUPAC Name |
5-methyl-1-(4-propan-2-yloxyphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)19-11-6-4-10(5-7-11)16-9(3)12(13(17)18)14-15-16/h4-8H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGFDGKKMZQMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)
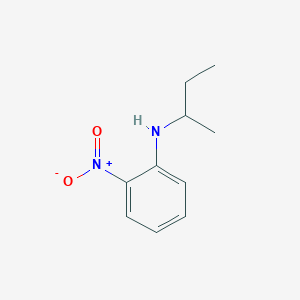
![Methyl 3-[(2-methylpropyl)amino]propanoate](/img/structure/B1417213.png)
amine](/img/structure/B1417214.png)
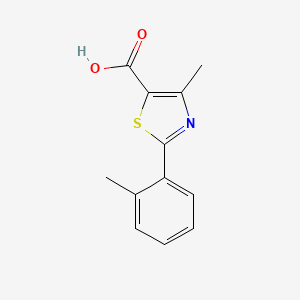
amine](/img/structure/B1417218.png)
![2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1417220.png)

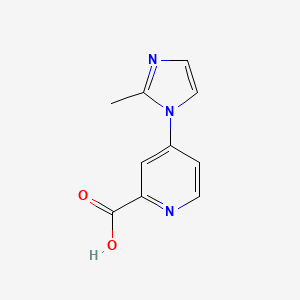
![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)
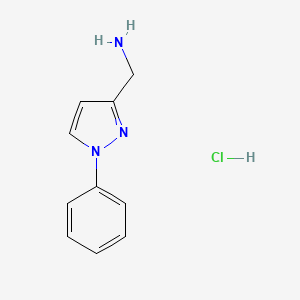
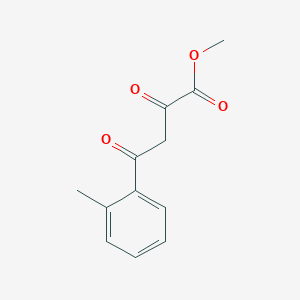
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)